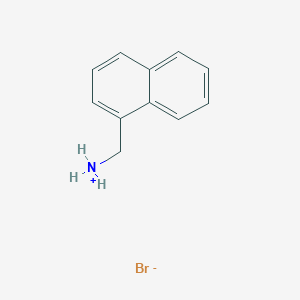
1-Naphthylmethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylmethylammonium bromide is an organic compound with the chemical formula C₁₁H₁₂BrN. It is typically found as a white to light yellow crystalline solid and is soluble in water and many organic solvents . This compound is used in various organic synthesis reactions, particularly as a nitrogen source and halogenating agent .
Vorbereitungsmethoden
1-Naphthylmethylammonium bromide can be synthesized through a series of organic reactions. One common method involves the reaction of 1-naphthylmethylamine with hydrobromic acid. The reaction is typically carried out in isopropanol at room temperature, where the hydrobromide precipitates immediately . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Naphthylmethylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include strong acids like hydrobromic acid for substitution reactions.
Major Products: The major products depend on the specific reaction but can include various substituted naphthyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Naphthylmethylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce naphthyl groups into molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism by which 1-naphthylmethylammonium bromide exerts its effects involves its interaction with various molecular targets. In the context of its use in perovskite solar cells, for example, the compound acts as an organic cation that helps to stabilize the perovskite structure and improve the efficiency of energy transfer . The molecular pathways involved include the formation of stable ionic bonds and the facilitation of charge transport within the material.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylmethylammonium bromide can be compared with other similar compounds such as:
1-Naphthylmethylammonium iodide: Similar in structure but with an iodide ion instead of bromide.
2-Naphthylmethylammonium bromide: Differing in the position of the naphthyl group.
1-Naphthylethylammonium bromide: Similar but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the unique aspects of this compound in specific contexts.
Eigenschaften
Molekularformel |
C11H12BrN |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
naphthalen-1-ylmethylazanium;bromide |
InChI |
InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |
InChI-Schlüssel |
PCMACBQOVLUODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C[NH3+].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


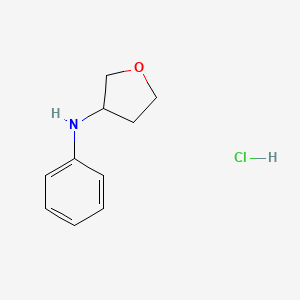
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
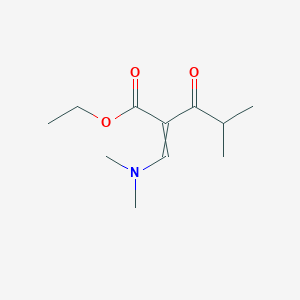


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
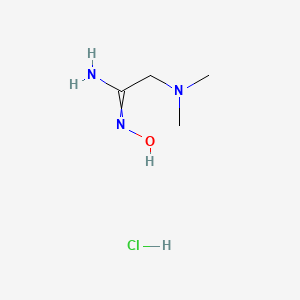
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
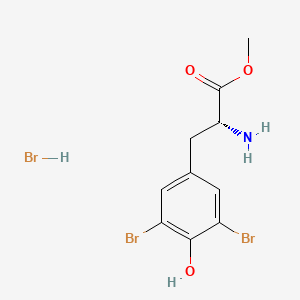
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
